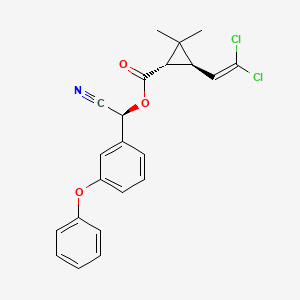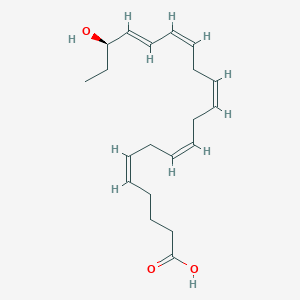
18R-Hepe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18R-Hydroxyeicosapentaenoic acid, commonly known as 18R-HEPE, is a hydroxyeicosapentaenoic acid. It is an eicosanoid, which is a class of bioactive lipid mediators derived from polyunsaturated fatty acids. This compound is characterized by the presence of a hydroxyl group and five carbon-carbon double bonds. It plays a significant role in various biological processes, including inflammation resolution and cardiovascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
18R-HEPE can be synthesized through the enzymatic oxidation of eicosapentaenoic acid (EPA). The process involves the action of lipoxygenase enzymes, which introduce a hydroxyl group at the 18th carbon position of EPA. This reaction typically occurs under mild conditions, with the presence of oxygen and specific cofactors required for enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the extraction of EPA from natural sources such as fish oil, followed by enzymatic conversion to this compound. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
18R-HEPE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other bioactive lipid mediators.
Reduction: Reduction reactions can modify the hydroxyl group, altering its biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled conditions, with specific temperatures and pH levels to ensure the desired outcome .
Major Products Formed
Major products formed from the reactions of this compound include various hydroxylated derivatives and epoxides. These products often exhibit distinct biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
18R-HEPE has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Research focuses on its role in inflammation resolution and immune response modulation.
Medicine: this compound is investigated for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and metabolic disorders.
Industry: It is used in the development of dietary supplements and functional foods aimed at promoting cardiovascular health .
Mechanism of Action
18R-HEPE exerts its effects through several molecular targets and pathways. It is involved in the biosynthesis of resolvins, which are specialized pro-resolving mediators that help resolve inflammation. The compound interacts with specific receptors on immune cells, modulating their activity and promoting the resolution of inflammation. Additionally, this compound influences the expression of genes involved in lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
18R-HEPE is part of a broader family of hydroxyeicosapentaenoic acids, including 18S-HEPE and other hydroxylated derivatives of EPA. Compared to these similar compounds, this compound is unique in its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Other similar compounds include resolvin E1 and protectin D1, which also play roles in inflammation resolution but have distinct structures and mechanisms of action .
Conclusion
This compound is a bioactive lipid mediator with significant roles in inflammation resolution and cardiovascular health. Its synthesis, chemical reactions, and scientific research applications highlight its importance in various fields. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and potential therapeutic benefits.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,16E,18R)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+/t19-/m1/s1 |
InChI Key |
LRWYBGFSVUBWMO-UAAZXLHOSA-N |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



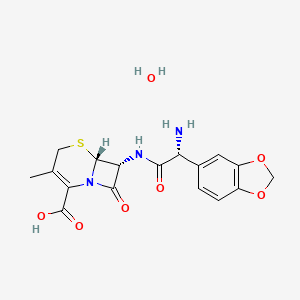
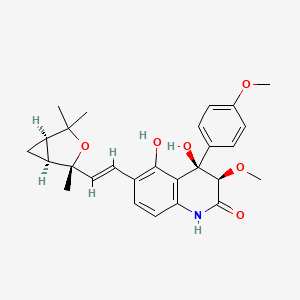


![(2R,3S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1255841.png)
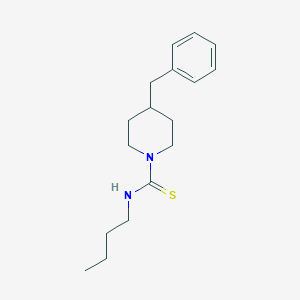

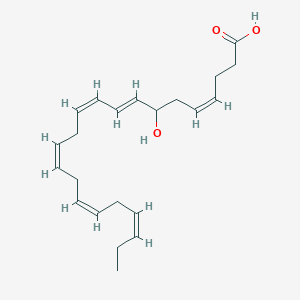
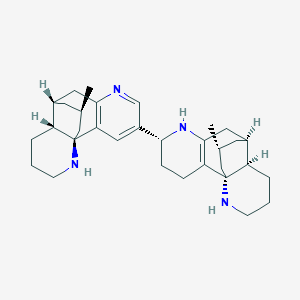
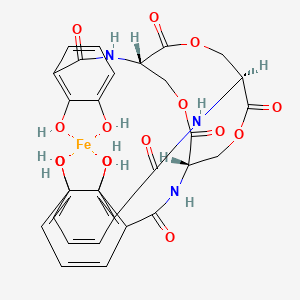
![1-cyclohexyl-2-(1H-imidazol-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1255852.png)
![5-amino-N-(2-methoxy-5-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-4-triazolecarboxamide](/img/structure/B1255853.png)
